

Linogliride Fumarate chemical structure and properties

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Compound of Interest

Compound Name: *Linogliride Fumarate*

Cat. No.: *B15560095*

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In-Depth Technical Guide to Linogliride Fumarate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linogliride Fumarate is an orally active hypoglycemic agent that has shown efficacy in lowering blood glucose levels in the context of non-insulin-dependent diabetes mellitus.^[1] As a member of the guanidine-based insulin secretagogues, its mechanism of action involves the modulation of ion channels in pancreatic β -cells, leading to enhanced insulin secretion. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of **Linogliride Fumarate**. Furthermore, it outlines proposed experimental protocols for its synthesis and a robust analytical methodology for its quantification, adhering to industry standards.

Chemical Structure and Properties

Linogliride Fumarate is the fumarate salt of the active pharmaceutical ingredient Linogliride. The chemical structure of Linogliride is characterized by a central guanidine moiety substituted with a methylpyrrolidinylidene group, a phenyl group, and a morpholine carboximidamide.

Chemical Identifiers

Identifier	Value
IUPAC Name	(E)-but-2-enedioic acid;N-(1-methylpyrrolidin-2-ylidene)-N'-phenylmorpholine-4-carboximidamide[2]
CAS Number	78782-47-5[2]
Molecular Formula	C ₂₀ H ₂₆ N ₄ O ₅ [2]
SMILES	CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCOC C3.C(=C/C(=O)O)\C(=O)O[2]

Physicochemical Data

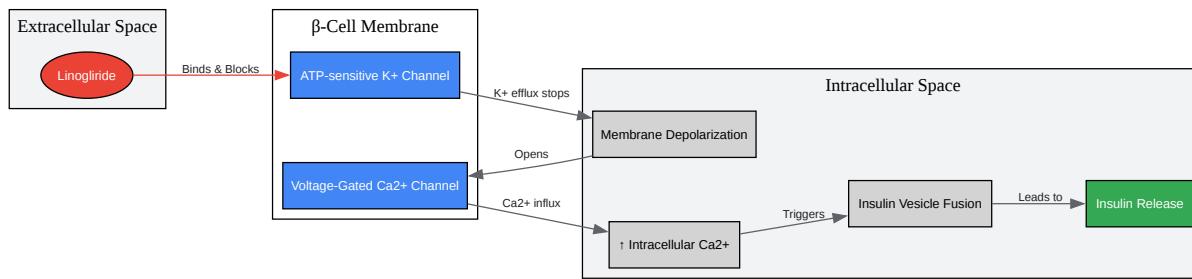
The following table summarizes the key physicochemical properties of **Linoglitride Fumarate**.

Property	Value	Reference
Molecular Weight	402.4 g/mol	[2]
Melting Point	Not experimentally determined in available literature.	
Solubility	Highly soluble in the physiological pH range of the gastrointestinal tract. At pH 4.4 and above, solubility is reported to be in the 1-2 mg/mL range.[3]	[3]
pKa	Not experimentally determined in available literature.	

Mechanism of Action

Linoglitride exerts its glucose-lowering effect by acting as an insulin secretagogue. Its primary molecular target is the ATP-sensitive potassium (K-ATP) channel on the plasma membrane of pancreatic β -cells.[2] The mechanism follows a well-established pathway for this class of drugs.

Signaling Pathway of Linoglitride-Induced Insulin Secretion

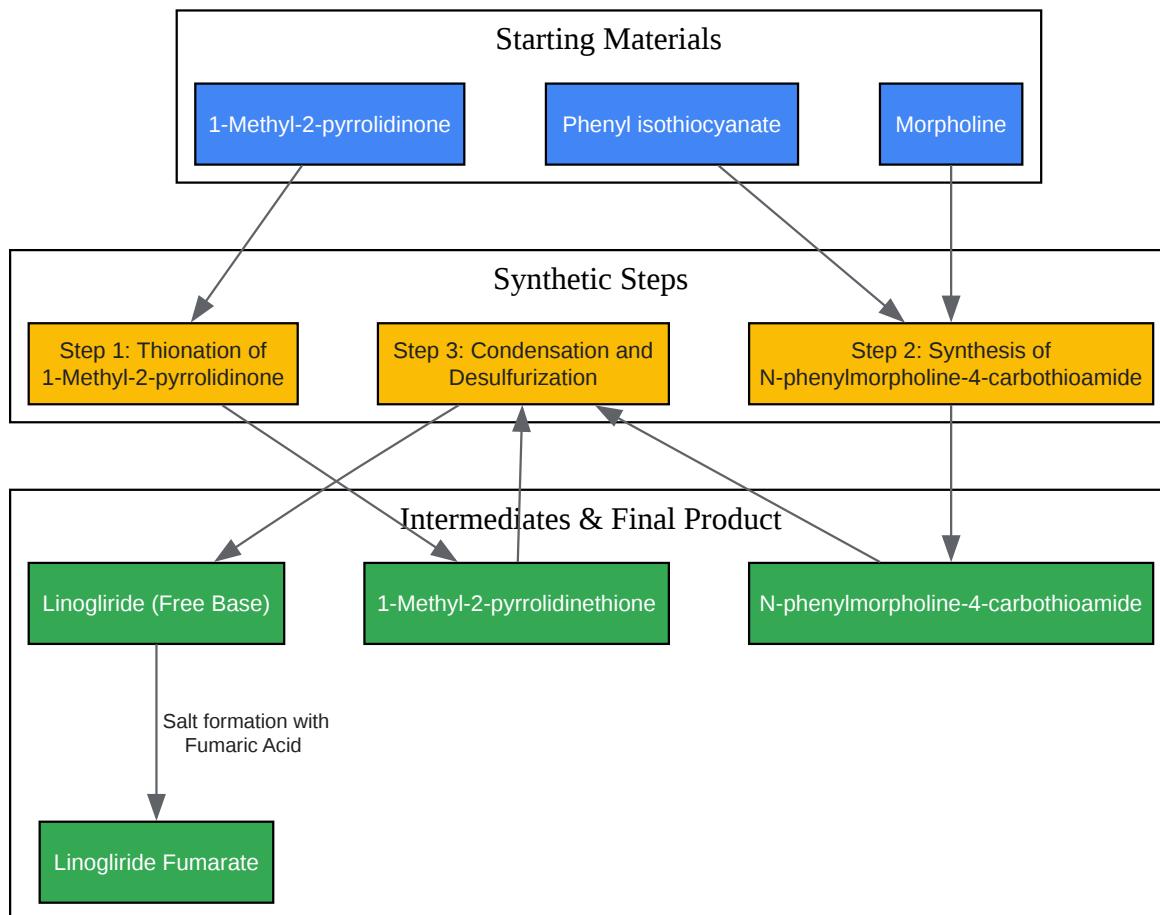
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Mechanism of Linoglitride-induced insulin secretion.

Experimental Protocols

Proposed Synthesis of Linoglitide

While a detailed, step-by-step synthesis of Linoglitide is not publicly available, a plausible synthetic route can be conceptualized based on established organic chemistry principles and the synthesis of analogous compounds. The following workflow outlines a potential multi-step synthesis.

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A proposed synthetic workflow for **Linoglitride Fumarate**.

General Procedure for Salt Formation

The conversion of the Linogliride free base to its fumarate salt can be achieved through a standard acid-base reaction followed by crystallization.

- **Dissolution:** Dissolve equimolar amounts of Linogliride free base and fumaric acid in a suitable solvent (e.g., ethanol or isopropanol) with gentle heating until a clear solution is obtained.
- **Crystallization:** Allow the solution to cool slowly to ambient temperature. If precipitation does not occur, induce crystallization by seed crystal addition or by cooling in an ice bath.
- **Isolation:** Collect the precipitated solid by vacuum filtration.
- **Washing:** Wash the filter cake with a small volume of cold solvent to remove any residual impurities.
- **Drying:** Dry the purified **Linogliride Fumarate** salt under vacuum at a controlled temperature.

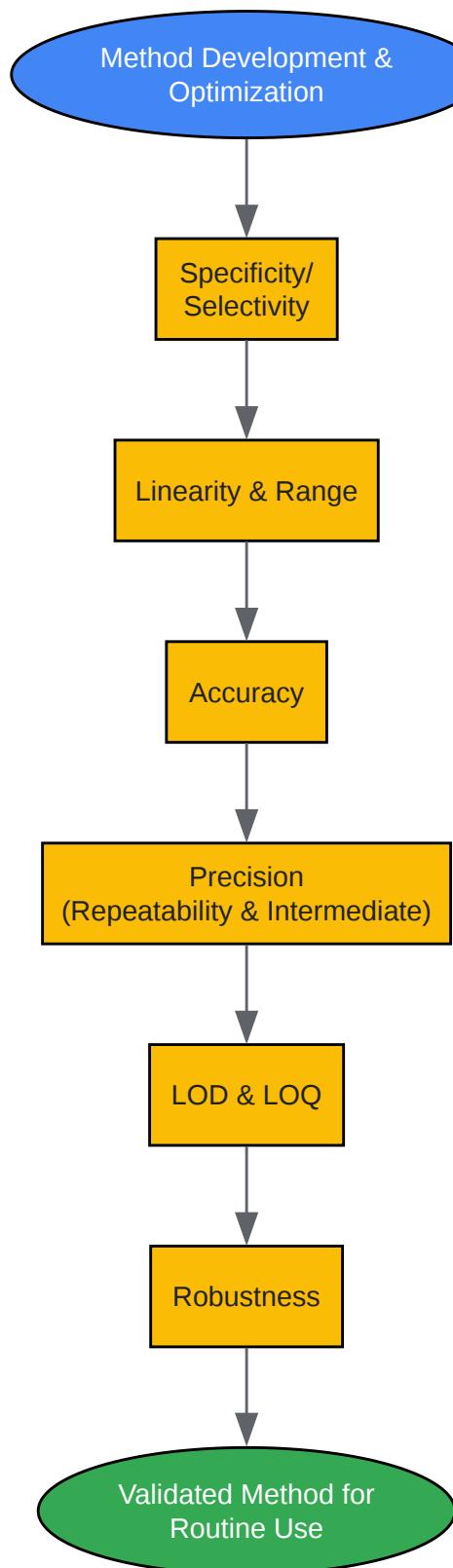
Analytical Methodology

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended for the quality control and quantification of **Linogliride Fumarate** in bulk drug substance and pharmaceutical formulations. The following outlines a proposed method and a workflow for its validation according to ICH guidelines.

Proposed RP-HPLC Method Parameters

Parameter	Recommended Setting
Stationary Phase	C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
Mobile Phase	Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	To be determined by UV-Vis spectrophotometry (likely in the 220-260 nm range)
Injection Volume	10 μ L

Analytical Method Validation Workflow

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Workflow for the validation of the proposed HPLC method.

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References

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